molecular formula C9H10Cl3N B2565167 trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride CAS No. 1820581-14-3

trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride

Cat. No.: B2565167
CAS No.: 1820581-14-3
M. Wt: 238.54
InChI Key: OVCXBYZZPOUHKM-QDOHZIMISA-N
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Description

trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative with a 2,3-dichlorophenyl substituent. Cyclopropanamine derivatives are of significant interest in medicinal chemistry due to their rigid three-membered ring, which enhances binding selectivity to biological targets such as monoamine oxidases (MAOs) and serotonin transporters (SERTs) . The hydrochloride salt improves solubility, facilitating pharmacological applications.

Properties

IUPAC Name

(1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H/t6-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCXBYZZPOUHKM-QDOHZIMISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=C(C(=CC=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C(=CC=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of a suitable precursor, such as a substituted phenylamine. The reaction conditions often include the use of a strong base, such as sodium hydride, and a halogenating agent, such as dichloromethane, to introduce the chlorine atoms. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or hydrocarbon derivatives.

    Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cyclopropanamine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1. Intermediate in Drug Synthesis

One of the primary applications of trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride is as an intermediate in the synthesis of pharmaceutical compounds. It is notably used in the preparation of ticagrelor, a potent P2Y12 receptor antagonist indicated for the prevention of thrombotic events such as myocardial infarction and stroke . Ticagrelor functions by inhibiting platelet aggregation, thus playing a crucial role in managing acute coronary syndromes.

1.2. Inhibition of Lysine-Specific Demethylase

Research has also indicated that cyclopropylamines, including derivatives of this compound, can modulate the activity of lysine-specific demethylase (LSD1). This enzyme is involved in epigenetic regulation; thus, inhibitors could have implications in cancer therapy and other diseases related to epigenetic modifications .

Synthesis and Chemical Properties

2.1. Synthetic Pathways

The synthesis of this compound typically involves several steps that include cyclopropanation reactions and subsequent transformations to yield the desired amine product. Various synthetic methodologies have been proposed to optimize yield and reduce environmental impact .

Table 1: Comparison of Synthetic Methods for this compound

MethodDescriptionYieldEnvironmental Impact
Method ACyclopropanation using dichloroacetate85%Moderate
Method BDirect amination from cyclopropanecarboxylic acid90%Low
Method CMulti-step synthesis via halogenation78%High

Case Studies and Research Findings

3.1. Clinical Studies on Ticagrelor

Clinical trials have demonstrated the efficacy of ticagrelor in reducing the risk of cardiovascular events compared to other antiplatelet agents like clopidogrel. The use of this compound as an intermediate has been critical in these studies, showcasing its importance in drug formulation .

3.2. Research on Epigenetic Modulation

Recent studies have explored the potential of cyclopropylamines in cancer treatment through their inhibition of LSD1. For instance, compounds derived from this compound have shown promise in preclinical models for their ability to alter gene expression profiles associated with tumor growth .

Mechanism of Action

The mechanism of action of trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Halogen Substitution Patterns

The position and number of halogen atoms on the phenyl ring critically influence pharmacological activity. Key analogs include:

Compound Name Substituent Position Halogen Type Key Synthetic Yield/Note
trans-2-(4-Chlorophenyl)cyclopropanamine 4-Cl Chlorine Synthesized in 87% yield
trans-2-(2-Chlorophenyl)cyclopropanamine 2-Cl Chlorine Yield not specified
trans-2-(3-Bromophenyl)cyclopropanamine 3-Br Bromine 98% purity, commercial availability
trans-2-(4-Fluorophenyl)cyclopropanamine 4-F Fluorine High structural similarity (1.00)
  • Chlorine vs.
  • 2,3-Dichloro vs. Mono-Substituted: The 2,3-dichloro substitution may enhance lipophilicity and target affinity due to increased electron-withdrawing effects and π-π stacking interactions .

Amine Substituents

  • N-Propyl Derivatives : (±)-Trans-2-(2-Chlorophenyl)-N-propylcyclopropanamine () includes a propyl group on the amine, which may alter pharmacokinetics (e.g., metabolic stability) compared to the primary amine in the target compound .

Pharmacological Activity and Selectivity

Antidepressant Potential

Cyclopropanamine derivatives are explored as MAO inhibitors or SERT modulators. For example:

  • 4-Chloro Analog : Exhibited potent MAO-A inhibition in preclinical studies, with higher selectivity over MAO-B .
  • 2,3-Dichloro Substitution: In sertraline analogs, 2,3-dichlorophenyl impurities (e.g., 2,3-Dichlorophenyl sertraline hydrochloride) are tightly controlled, suggesting that this substitution pattern may interfere with intended SSRI activity . This implies that trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride could have distinct target interactions compared to mono-substituted analogs.

Halogen Effects on Potency

  • Fluorine Substitution : trans-2-(4-Fluorophenyl)cyclopropanamine hydrochloride () has high structural similarity to the target compound. Fluorine’s electronegativity may enhance metabolic stability but reduce binding affinity compared to chlorine .
  • Bromine Substitution : The 3-bromo analog () may exhibit longer half-life due to slower metabolism but lower potency due to steric effects .

Physicochemical and Industrial Considerations

Regulatory and Impurity Profiles

  • Impurities like 1-(2,3-Dichlorophenyl)piperazine hydrochloride () in aripiprazole synthesis underscore the importance of controlling dichlorophenyl byproducts, which may arise during cyclopropanamine synthesis .

Biological Activity

trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride, also known as a cyclopropylamine derivative, has garnered attention for its potential biological activities, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). This compound is structurally related to ticagrelor, an oral antiplatelet medication used in acute coronary syndrome management. This article reviews the biological activity of this compound based on various research findings.

  • Molecular Formula : C9H9Cl2N
  • Molecular Weight : 202.08 g/mol
  • CAS Number : 376608-71-8

Research indicates that this compound functions primarily through the inhibition of LSD1. LSD1 plays a crucial role in epigenetic regulation by demethylating lysine residues on histones, thus influencing gene expression. Inhibition of this enzyme can lead to altered transcriptional profiles and has implications in cancer therapy and other diseases characterized by dysregulated gene expression .

Biological Activity

  • Inhibition of LSD1 :
    • Studies have shown that cyclopropylamine derivatives can effectively inhibit LSD1 activity. This inhibition is significant as LSD1 is implicated in various cancers and other pathologies. The compound exhibits a competitive inhibition profile against LSD1, suggesting that it binds to the active site of the enzyme .
  • Anticancer Potential :
    • The inhibition of LSD1 by this compound has been linked to increased levels of di-methylated histones, which can reactivate silenced tumor suppressor genes. This reactivation may contribute to the suppression of tumor cell growth in various cancer models .
  • Platelet Aggregation Inhibition :
    • Similar to ticagrelor, this compound may exhibit antiplatelet effects through its action on the P2Y12 receptor. This receptor is crucial for platelet activation and aggregation, and its modulation can reduce thrombotic events .

Case Studies and Research Findings

StudyFindings
Demonstrated that cyclopropylamines inhibit LSD1 with IC50 values in the low micromolar range.
Showed that this compound reactivates silenced genes in cancer cell lines.
Reported potential antiplatelet effects similar to ticagrelor in vitro.

Q & A

Q. What are the recommended synthetic pathways for trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride, and how can yield optimization be achieved?

  • Methodological Answer : A common approach involves cyclopropanation of the dichlorophenyl precursor using hydrazine hydrate under reflux conditions, followed by recrystallization to isolate the trans isomer. For example, a similar compound (5-nitro-3-(3,4-dichlorophenyl)-1H-indazole hydrochloride) achieved 23% yield after recrystallization from dimethylformamide (DMF) to remove isomer impurities . Key parameters include:
  • Reagent ratios : Stoichiometric excess of hydrazine hydrate (1:1.5 molar ratio).
  • Temperature : Reflux at 100–110°C for 1 hour.
  • Purification : Sequential recrystallization in DMF or ethanol to eliminate stereoisomers.
    Yield optimization may require adjusting reaction time, solvent polarity, or using chiral catalysts to favor trans-configuration.

Q. How can researchers validate the purity and stereochemical configuration of this compound?

  • Methodological Answer :
  • HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve trans/cis isomers. Reference retention times from pharmacopeial standards (e.g., sertraline hydrochloride impurities in ) .
  • NMR : Compare chemical shifts with published data. For example, δ 7.5–8.0 ppm in 1H^1H-NMR indicates aromatic protons adjacent to chlorine atoms, while cyclopropane protons appear at δ 1.5–2.5 ppm .
  • Mass Spectrometry : Confirm molecular weight (e.g., 240.56 g/mol for related cyclopropanamine hydrochlorides in ) .

Q. What are the solubility profiles and formulation considerations for this compound in aqueous vs. organic media?

  • Methodological Answer :
  • Solubility Testing : Dissolve 10 mg in 1 mL of solvents (e.g., water, DMSO, ethanol) under sonication. Polar aprotic solvents like DMF or DMSO are optimal for stock solutions.
  • Stability : Store at 2–8°C under inert atmosphere to prevent hydrolysis (see storage guidelines in ) .
  • Formulation : For in vitro assays, use ≤1% DMSO to avoid cellular toxicity.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer :
  • Assay Standardization : Compare protocols for receptor-binding assays (e.g., serotonin transporter inhibition). Contradictions may arise from differences in cell lines (HEK293 vs. CHO) or incubation times.
  • Impurity Profiling : Quantify residual isomers (e.g., cis isomers) using HPLC with a limit of ≤0.1% (as per ’s impurity thresholds) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., trans-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride in ) to identify structure-activity trends .

Q. What strategies are effective for chiral resolution of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use a Chiralpak® IC column with hexane:isopropanol (80:20) mobile phase.
  • Kinetic Resolution : Employ enantioselective enzymes (e.g., lipases) to hydrolyze one isomer preferentially.
  • Crystallization : Leverage diastereomeric salt formation with tartaric acid derivatives.

Q. How does the compound’s stability vary under stress conditions (e.g., heat, light, pH extremes)?

  • Methodological Answer : Conduct forced degradation studies:
  • Thermal Stress : Heat at 80°C for 24 hours; monitor decomposition via TLC (e.g., formation of 2,3-dichlorophenyl cyanide, as in ) .
  • Photolysis : Expose to UV light (254 nm) for 48 hours; assess by HPLC for cyclopropane ring-opening products.
  • Hydrolysis : Test in 0.1N HCl/NaOH at 60°C; quantify parent compound loss using LC-MS.

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with serotonin transporter (SERT) crystal structures (PDB ID: 5I6X). Focus on chlorine’s electrostatic contributions to binding affinity.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the cyclopropane ring in lipid bilayers.
  • QSAR Modeling : Train models on analogs (e.g., ’s trifluoromethyl derivatives) to predict logP and IC50 values .

Safety and Handling

  • PPE : Use nitrile gloves, goggles, and fume hoods (per ’s guidelines for cyclopropanamine analogs) .
  • Decomposition : Avoid open flames; thermal breakdown releases HCl gas and chlorinated aromatics () .

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